![molecular formula C20H24N2O2 B4675391 3-[(4-benzyl-1-piperidinyl)carbonyl]-4,5,6,7-tetrahydro-1,2-benzisoxazole](/img/structure/B4675391.png)
3-[(4-benzyl-1-piperidinyl)carbonyl]-4,5,6,7-tetrahydro-1,2-benzisoxazole
Overview
Description
3-[(4-benzyl-1-piperidinyl)carbonyl]-4,5,6,7-tetrahydro-1,2-benzisoxazole is a chemical compound that has been extensively studied for its potential therapeutic applications. The compound is also known as BMS-204352 and has been found to have a wide range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 3-[(4-benzyl-1-piperidinyl)carbonyl]-4,5,6,7-tetrahydro-1,2-benzisoxazole is not fully understood. However, it is believed to modulate the activity of dopamine and serotonin neurotransmission by binding to their respective receptors. This results in the regulation of the release and reuptake of these neurotransmitters, which affects their overall levels in the brain.
Biochemical and Physiological Effects
3-[(4-benzyl-1-piperidinyl)carbonyl]-4,5,6,7-tetrahydro-1,2-benzisoxazole has been found to have a wide range of biochemical and physiological effects. These effects include the modulation of dopamine and serotonin neurotransmission, as well as the regulation of the release and reuptake of these neurotransmitters. The compound has also been found to have potential anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-[(4-benzyl-1-piperidinyl)carbonyl]-4,5,6,7-tetrahydro-1,2-benzisoxazole in lab experiments is its potential therapeutic applications. The compound has been extensively studied and has shown promising results in preclinical studies. However, there are also some limitations to using this compound in lab experiments. These include the potential for toxicity and the need for further optimization of the synthesis method.
Future Directions
There are several future directions for the study of 3-[(4-benzyl-1-piperidinyl)carbonyl]-4,5,6,7-tetrahydro-1,2-benzisoxazole. These include the optimization of the synthesis method to improve the yield and purity of the compound, as well as the development of new analogs with improved therapeutic potential. Further research is also needed to fully understand the mechanism of action of the compound and its potential therapeutic applications in various neurological and psychiatric disorders. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
Conclusion
In conclusion, 3-[(4-benzyl-1-piperidinyl)carbonyl]-4,5,6,7-tetrahydro-1,2-benzisoxazole is a chemical compound that has been extensively studied for its potential therapeutic applications. The compound has been found to have a wide range of biochemical and physiological effects, including the modulation of dopamine and serotonin neurotransmission. The synthesis method has been optimized, and there are several future directions for the study of this compound. While there are some limitations to using this compound in lab experiments, it shows promising potential for the treatment of various neurological and psychiatric disorders.
Scientific Research Applications
3-[(4-benzyl-1-piperidinyl)carbonyl]-4,5,6,7-tetrahydro-1,2-benzisoxazole has been extensively studied for its potential therapeutic applications. The compound has been found to have a wide range of biochemical and physiological effects, including the modulation of dopamine and serotonin neurotransmission. This makes it a potential candidate for the treatment of various neurological and psychiatric disorders, such as depression and schizophrenia.
properties
IUPAC Name |
(4-benzylpiperidin-1-yl)-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c23-20(19-17-8-4-5-9-18(17)24-21-19)22-12-10-16(11-13-22)14-15-6-2-1-3-7-15/h1-3,6-7,16H,4-5,8-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPYCWGVOWJFBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NO2)C(=O)N3CCC(CC3)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Benzylpiperidin-1-yl)(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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